synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
An In-Depth Technical Guide to the Asymmetric Synthesis of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic Acid
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and in-depth overview of a robust and stereocontrolled synthetic route to (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The presented strategy leverages a chiral auxiliary-mediated approach to establish the desired (R)-stereochemistry at the α-carbon, ensuring high enantiopurity of the final product. This guide will elaborate on the causal factors influencing experimental choices, provide detailed, step-by-step protocols for key transformations, and offer insights based on established principles of asymmetric synthesis. All claims and protocols are substantiated by authoritative references from peer-reviewed literature.
Introduction: The Significance of Chiral Non-Proteinogenic Amino Acids
Non-proteinogenic amino acids are crucial building blocks in the design of novel therapeutic agents, peptidomimetics, and molecular probes. Their unique side chains and stereochemical configurations allow for the exploration of chemical space beyond that offered by the canonical 20 proteinogenic amino acids. The target molecule, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, incorporates a synthetically challenging β-aryl substituent with an aminomethyl functionality. The precise spatial arrangement of the amino and carboxylic acid groups, dictated by the (R)-configuration, is paramount for its intended biological activity. This guide outlines a reliable synthetic pathway to access this valuable compound in high optical purity.
Retrosynthetic Analysis and Strategic Considerations
A retrosynthetic analysis of the target molecule suggests a convergent approach wherein the key C-C bond between the α-carbon and the benzyl group is formed via an asymmetric alkylation of a chiral glycine enolate equivalent. This strategy allows for the reliable installation of the stereocenter early in the synthetic sequence.
Caption: Synthetic routes to the key electrophile.
Protocol 3.1: Synthesis of 2-(Azidomethyl)benzyl Bromide from 2-Bromotoluene
This route is often more direct and avoids the handling of diazonium salts.
Step 1: Benzylic Bromination of 2-Bromotoluene
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Reaction: 2-Bromotoluene is subjected to radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN).
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Protocol:
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To a solution of 2-bromotoluene (1.0 eq.) in a suitable solvent (e.g., carbon tetrachloride or acetonitrile), add NBS (1.1 eq.) and AIBN (0.05 eq.).
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Reflux the mixture under inert atmosphere until the reaction is complete (monitored by TLC or GC).
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Cool the reaction mixture to room temperature and filter off the succinimide byproduct.
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Concentrate the filtrate under reduced pressure to obtain crude 2-bromobenzyl bromide, which can be used in the next step without further purification.
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Step 2: Nucleophilic Substitution with Sodium Azide
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Reaction: The crude 2-bromobenzyl bromide is treated with sodium azide to introduce the azidomethyl group.
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Protocol:
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Dissolve the crude 2-bromobenzyl bromide in a polar aprotic solvent such as dimethylformamide (DMF).
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Add sodium azide (1.5 eq.) portion-wise at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography to afford 2-(azidomethyl)benzyl bromide.
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Asymmetric Alkylation using an Evans Oxazolidinone Auxiliary
The core of the asymmetric synthesis lies in the diastereoselective alkylation of a chiral glycine enolate. The (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone auxiliary provides excellent stereocontrol.
Caption: Workflow for the asymmetric alkylation step.
Protocol 4.1: Acylation of the Chiral Auxiliary
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Reaction: The oxazolidinone is acylated with an N-protected glycine, for example, N-Boc-glycine, to form the chiral glycine adduct.
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Protocol:
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Dissolve (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous tetrahydrofuran (THF) and cool to -78 °C.
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Add n-butyllithium (1.05 eq.) dropwise and stir for 15 minutes.
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In a separate flask, activate N-Boc-glycine (1.2 eq.) by converting it to its acid chloride or by using a coupling agent like DCC/DMAP.
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Add the activated N-Boc-glycine to the lithium salt of the oxazolidinone and allow the reaction to warm to room temperature and stir overnight.
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Quench the reaction with saturated aqueous ammonium chloride and extract the product with ethyl acetate.
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Purify the product by column chromatography.
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Protocol 4.2: Diastereoselective Alkylation
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Reaction: The chiral glycine adduct is deprotonated to form a rigid sodium enolate, which is then alkylated with 2-(azidomethyl)benzyl bromide. The bulky phenyl group of the auxiliary directs the incoming electrophile to the opposite face, leading to high diastereoselectivity.
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Protocol:
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Dissolve the N-acylated oxazolidinone (1.0 eq.) in anhydrous THF and cool to -78 °C.
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Add sodium hexamethyldisilazide (NaHMDS) (1.1 eq.) dropwise and stir for 30 minutes to form the enolate.
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Add a solution of 2-(azidomethyl)benzyl bromide (1.2 eq.) in THF dropwise.
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Stir the reaction at -78 °C for several hours until completion (monitored by TLC).
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Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
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Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the product by column chromatography to isolate the desired diastereomer.
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Deprotection Cascade to Yield the Final Product
The final stage of the synthesis involves the sequential removal of the chiral auxiliary and the protecting groups on the amino functionalities.
Protocol 5.1: Cleavage of the Chiral Auxiliary
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Reaction: The oxazolidinone auxiliary is cleaved under mild basic conditions using lithium hydroxide and hydrogen peroxide. [1]* Protocol:
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Dissolve the alkylated product in a mixture of THF and water.
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Cool the solution to 0 °C and add hydrogen peroxide (4.0 eq.) followed by aqueous lithium hydroxide (2.0 eq.).
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Stir the reaction at 0 °C for a few hours, then warm to room temperature and stir until the reaction is complete.
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Quench the excess peroxide with sodium sulfite.
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Extract the chiral auxiliary with a suitable solvent.
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Acidify the aqueous layer and extract the carboxylic acid product.
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Protocol 5.2: Reduction of the Azide and Deprotection of the Boc Group
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Reaction: The azide is reduced to a primary amine via catalytic hydrogenation, which can simultaneously cleave the Boc protecting group if a Cbz group were used instead. For the Boc group, a subsequent acidic workup is necessary.
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Protocol:
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Dissolve the product from the previous step in methanol.
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Add a catalytic amount of palladium on carbon (10% Pd/C).
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Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete.
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Filter the catalyst through Celite and concentrate the filtrate.
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To remove the Boc group, dissolve the residue in a solution of hydrochloric acid in dioxane or trifluoroacetic acid in dichloromethane.
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Stir at room temperature until deprotection is complete.
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Concentrate the solution and purify the final product, (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid, by recrystallization or ion-exchange chromatography.
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Quantitative Data Summary
| Step | Reactants | Reagents and Conditions | Expected Yield (%) | Key Considerations |
| 3.1 | 2-Bromotoluene, NBS | AIBN, CCl₄, reflux | >90 | Careful monitoring to avoid over-bromination. |
| 3.2 | 2-Bromobenzyl bromide, NaN₃ | DMF, room temperature | 85-95 | Ensure complete dissolution of NaN₃. |
| 4.1 | Chiral Auxiliary, N-Boc-glycine | n-BuLi, THF, -78 °C to rt | 80-90 | Anhydrous conditions are critical. |
| 4.2 | N-Acylated Auxiliary, Electrophile | NaHMDS, THF, -78 °C | 70-85 | Low temperature is crucial for high diastereoselectivity. |
| 5.1 | Alkylated Product | LiOH, H₂O₂, THF/H₂O, 0 °C to rt | >90 | Careful control of temperature to avoid side reactions. [1] |
| 5.2 | Protected Amino Acid | H₂, Pd/C; then HCl/dioxane | 85-95 | Ensure complete removal of the catalyst. |
Conclusion
The synthetic route detailed in this guide provides a reliable and stereocontrolled method for the preparation of (2R)-2-amino-3-[2-(aminomethyl)phenyl]propanoic acid. By employing a well-established chiral auxiliary, the desired stereochemistry is installed with high fidelity. The protocols provided are based on robust and well-documented chemical transformations, offering a practical pathway for researchers in the field of medicinal chemistry and drug discovery to access this valuable non-proteinogenic amino acid. The principles and techniques described herein can also be adapted for the synthesis of other structurally related chiral amino acids.
References
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Evans, D. A.; Britton, T. C.; Ellman, J. A.; Dorow, R. L. A general method for the stereoselective synthesis of α-amino acids. J. Am. Chem. Soc.1990 , 112 (10), 4011–4030. [Link]
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Gage, J. R.; Evans, D. A. Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3R)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Org. Synth.1990 , 68, 83. [Link]
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O'Donnell, M. J. The Enantioselective Synthesis of α-Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters. Acc. Chem. Res.2004 , 37 (8), 506–517. [Link]
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Scriven, E. F. V.; Turnbull, K. Azides: their preparation and synthetic uses. Chem. Rev.1988 , 88 (2), 297–368. [Link]
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Osby, J. O.; Martin, M. G.; Ganem, B. An exceptionally mild deprotection of phthalimides. Tetrahedron Lett.1984 , 25 (20), 2093–2096. [Link]
